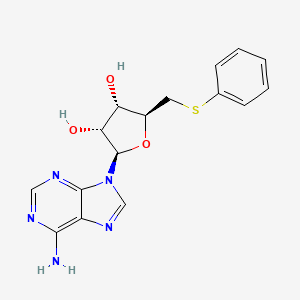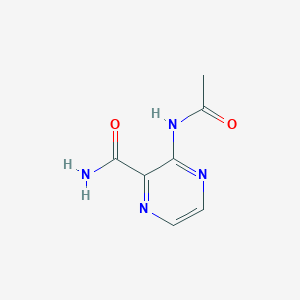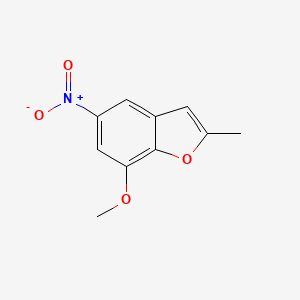
7-Methoxy-2-methyl-5-nitro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran compounds are widely recognized for their biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of methoxy, methyl, and nitro groups in 7-Methoxy-2-methyl-5-nitrobenzofuran contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-methyl-5-nitrobenzofuran typically involves the nitration of benzofuran derivatives. One common method includes the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid (HNO₃) in acetic acid (AcOH) or dichloromethane (CH₂Cl₂) at controlled temperatures . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring .
Industrial Production Methods: Industrial production of benzofuran derivatives, including 7-Methoxy-2-methyl-5-nitrobenzofuran, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts such as palladium (Pd) and copper (I) iodide (CuI) to facilitate coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-2-methyl-5-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the substituent groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Halogenation using bromine (Br₂) or iodine (I₂) in the presence of catalysts like mercury (II) oxide (HgO).
Major Products:
Oxidation: Formation of benzofuran quinones.
Reduction: Formation of 7-Methoxy-2-methyl-5-aminobenzofuran.
Substitution: Formation of halogenated benzofuran derivatives.
Aplicaciones Científicas De Investigación
7-Methoxy-2-methyl-5-nitrobenzofuran has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-methyl-5-nitrobenzofuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy and methyl groups may influence the compound’s binding affinity and selectivity towards its targets .
Comparación Con Compuestos Similares
2-Nitrobenzofuran: Shares the nitro group but lacks the methoxy and methyl substituents.
5-Methoxy-2-methylbenzofuran: Similar methoxy and methyl groups but lacks the nitro group.
7-Methoxybenzofuran: Contains the methoxy group but lacks the nitro and methyl groups.
Uniqueness: 7-Methoxy-2-methyl-5-nitrobenzofuran is unique due to the combination of methoxy, methyl, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Propiedades
Número CAS |
89228-69-3 |
|---|---|
Fórmula molecular |
C10H9NO4 |
Peso molecular |
207.18 g/mol |
Nombre IUPAC |
7-methoxy-2-methyl-5-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO4/c1-6-3-7-4-8(11(12)13)5-9(14-2)10(7)15-6/h3-5H,1-2H3 |
Clave InChI |
ZWJIOTGRRLPRDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=CC(=C2O1)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
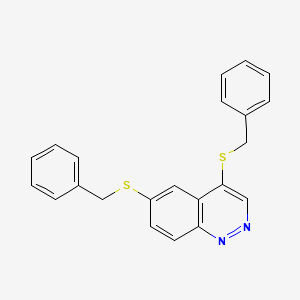
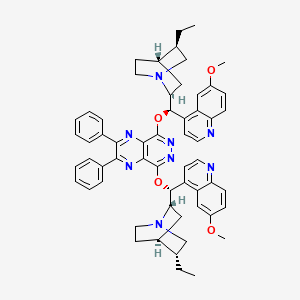
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)
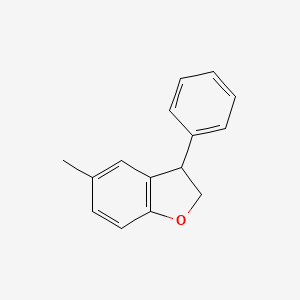
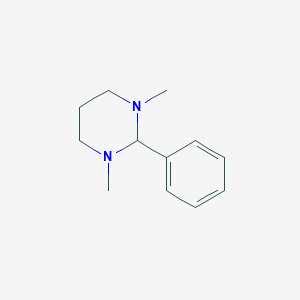
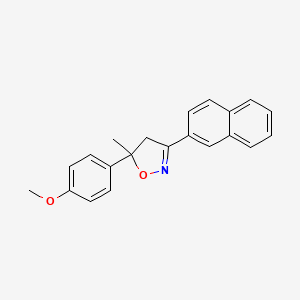
![2-{(E)-[2-(Furan-2-yl)-2-oxoethylidene]amino}benzene-1-sulfonic acid](/img/structure/B12904023.png)
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![6-[(Diphosphonomethyl)amino]pyridine-3-carboxylic acid](/img/structure/B12904057.png)
